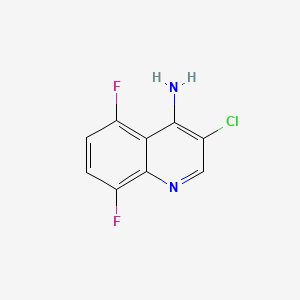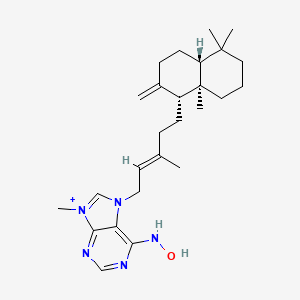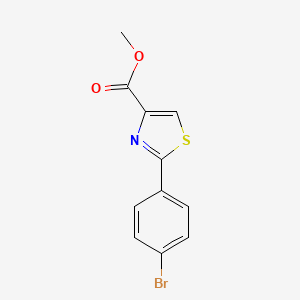
トリイソプロピル2-(6-クロロピリジル)ボレートリチウム
概要
説明
Lithium triisopropyl 2-(6-chloropyridyl)borate is a chemical compound with the molecular formula C14H24BClLiNO3 and a molecular weight of 307.55 g/mol . This compound is known for its unique structure, which includes a lithium ion, a borate group, and a 6-chloropyridyl moiety. It is primarily used in research and development settings, particularly in the fields of organic and inorganic chemistry.
科学的研究の応用
Lithium triisopropyl 2-(6-chloropyridyl)borate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, including cross-coupling reactions.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Pharmaceutical Research: The compound is explored for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium triisopropyl 2-(6-chloropyridyl)borate typically involves the reaction of 6-chloropyridine with triisopropyl borate in the presence of a lithium base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the borate ester. The general reaction scheme is as follows:
6-chloropyridine+triisopropyl borate+lithium base→lithium triisopropyl 2-(6-chloropyridyl)borate
Industrial Production Methods
While specific industrial production methods for lithium triisopropyl 2-(6-chloropyridyl)borate are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
化学反応の分析
Types of Reactions
Lithium triisopropyl 2-(6-chloropyridyl)borate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 6-chloropyridyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The borate group can participate in redox reactions, altering the oxidation state of the boron atom.
Coordination Reactions: The lithium ion can coordinate with other ligands, forming complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used under controlled conditions.
Coordination Reactions: Ligands such as phosphines or nitrogen-containing compounds are used to form coordination complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridylborates, while oxidation reactions can produce boronic acids or borate esters.
作用機序
The mechanism of action of lithium triisopropyl 2-(6-chloropyridyl)borate involves its ability to form stable complexes with various substrates. The borate group can coordinate with electron-rich species, facilitating reactions such as nucleophilic substitution and cross-coupling. The lithium ion can also stabilize reaction intermediates, enhancing the overall reactivity of the compound.
類似化合物との比較
Similar Compounds
- Lithium triisopropyl 2-(5-chloropyridyl)borate
- Lithium triisopropyl 2-(4-chloropyridyl)borate
- Lithium triisopropyl 2-(3-chloropyridyl)borate
Uniqueness
Lithium triisopropyl 2-(6-chloropyridyl)borate is unique due to the position of the chlorine atom on the pyridyl ring, which can influence its reactivity and the types of reactions it can undergo. The 6-chloropyridyl group provides distinct electronic and steric properties compared to other positional isomers, making it a valuable reagent in specific synthetic applications.
特性
IUPAC Name |
lithium;(6-chloropyridin-2-yl)-tri(propan-2-yloxy)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BClNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)13-8-7-9-14(16)17-13;/h7-12H,1-6H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCGRSWODPTLLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC(=CC=C1)Cl)(OC(C)C)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BClLiNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256364-41-6 | |
| Record name | Borate(1-), (6-chloro-2-pyridinyl)tris(2-propanolato)-, lithium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256364-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Oxaspiro[3.3]heptan-6-amine hydrochloride](/img/structure/B573014.png)











